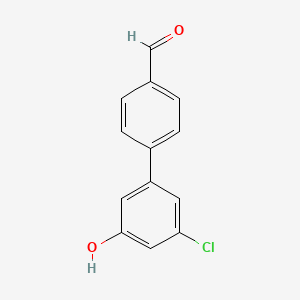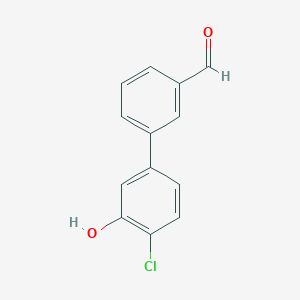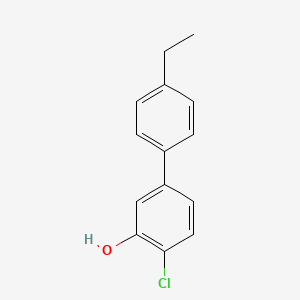
3-Chloro-5-(4-formylphenyl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-5-(4-formylphenyl)phenol, 95% (3C5F) is an organic compound with a molecular formula of C9H7ClO2 and a molecular weight of 184.599 g/mol. It is a white solid at room temperature and has a melting point of 118–122 °C. 3C5F is used in a variety of scientific research applications and is known for its biochemical and physiological effects.
Applications De Recherche Scientifique
3-Chloro-5-(4-formylphenyl)phenol, 95% has many scientific research applications. It is commonly used as a reagent for the synthesis of other organic compounds, such as amino acids and peptides. It is also used in the synthesis of pharmaceuticals, pesticides, and dyes. In addition, 3-Chloro-5-(4-formylphenyl)phenol, 95% is used in the synthesis of polymers, catalysts, and other materials.
Mécanisme D'action
The mechanism of action of 3-Chloro-5-(4-formylphenyl)phenol, 95% is not fully understood. However, it is believed to act as an inhibitor of enzymes involved in the biosynthesis of fatty acids. It is also thought to inhibit the activity of certain proteins involved in the metabolism of carbohydrates and lipids.
Biochemical and Physiological Effects
3-Chloro-5-(4-formylphenyl)phenol, 95% has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the biosynthesis of fatty acids, as well as the activity of certain proteins involved in the metabolism of carbohydrates and lipids. In addition, 3-Chloro-5-(4-formylphenyl)phenol, 95% has been shown to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
3-Chloro-5-(4-formylphenyl)phenol, 95% has many advantages for use in laboratory experiments. It is relatively stable and can be stored at room temperature. It is also non-toxic and has a low cost. However, it is sensitive to light and air, and should be stored in a dark, airtight container.
Orientations Futures
The future directions for 3-Chloro-5-(4-formylphenyl)phenol, 95% research include further investigation into its mechanism of action, its biochemical and physiological effects, and its potential therapeutic applications. Additionally, further research is needed to explore the potential of 3-Chloro-5-(4-formylphenyl)phenol, 95% as a drug delivery system and its ability to target specific cells or tissues. Finally, research into the synthesis of more complex derivatives of 3-Chloro-5-(4-formylphenyl)phenol, 95% is necessary to expand its applications in scientific research.
Méthodes De Synthèse
3-Chloro-5-(4-formylphenyl)phenol, 95% can be synthesized in two steps. The first step involves the reaction of 4-formylphenol with thionyl chloride to form 4-chloro-5-formylphenol. The second step involves the reaction of 4-chloro-5-formylphenol with sodium hydroxide to form 3-Chloro-5-(4-formylphenyl)phenol, 95%. Both of these reactions can be carried out in an inert atmosphere, such as nitrogen or argon, and require heating to a temperature of approximately 150°C.
Propriétés
IUPAC Name |
4-(3-chloro-5-hydroxyphenyl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO2/c14-12-5-11(6-13(16)7-12)10-3-1-9(8-15)2-4-10/h1-8,16H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWQQJIWHOHAQEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=CC(=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20685858 |
Source


|
| Record name | 3'-Chloro-5'-hydroxy[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20685858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-(4-formylphenyl)phenol | |
CAS RN |
1261891-81-9 |
Source


|
| Record name | 3'-Chloro-5'-hydroxy[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20685858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














